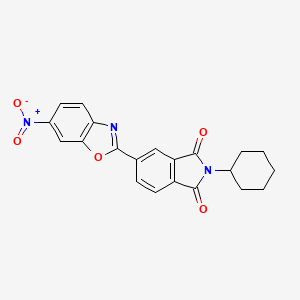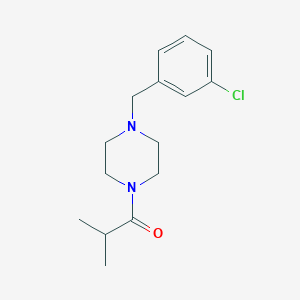
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitotic spindle assembly and chromosome segregation during cell division. Dysregulation of Aurora kinases has been implicated in various types of cancer, making them attractive targets for anti-cancer drug development.
Mecanismo De Acción
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione inhibits Aurora kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to defects in spindle assembly and chromosome segregation during mitosis. The end result is cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, it can inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular diseases. It has also been shown to enhance the differentiation of neural stem cells into neurons, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione as a research tool is its specificity for Aurora kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, its potency and selectivity may also make it difficult to use in some experimental systems, as high concentrations may be required to achieve the desired effects. In addition, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that include 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione treatment. Finally, there is ongoing research into the development of more potent and selective Aurora kinase inhibitors, which may have improved efficacy and fewer side effects compared to 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer drug. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as taxanes and platinum compounds. Clinical trials of 2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in patients with advanced solid tumors have demonstrated some promising results, although further studies are needed to establish its safety and efficacy.
Propiedades
IUPAC Name |
2-cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20-15-8-6-12(10-16(15)21(26)23(20)13-4-2-1-3-5-13)19-22-17-9-7-14(24(27)28)11-18(17)29-19/h6-11,13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPLZWWJBTNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(O4)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-(6-nitro-1,3-benzoxazol-2-yl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)

![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)
![2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4755038.png)

![1-(4-fluorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4755055.png)
![(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4755059.png)

![3-(3-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4755071.png)
![N-(5-bromo-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4755076.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,5-dichloro-2-pyridinyl)acetamide](/img/structure/B4755084.png)
![4-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4755090.png)
![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![1-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4755119.png)